molecular formula C7H6Cl2N2O B1301049 2,3-dichloro-N'-hydroxybenzenecarboximidamide CAS No. 261761-55-1

2,3-dichloro-N'-hydroxybenzenecarboximidamide

Cat. No.: B1301049
CAS No.: 261761-55-1
M. Wt: 205.04 g/mol
InChI Key: OPOPCNCEDLBYPV-UHFFFAOYSA-N
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Description

2,3-dichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol It is characterized by the presence of two chlorine atoms and a hydroxy group attached to a benzenecarboximidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2,3-dichlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2,3-dichlorobenzonitrile and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol or water.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for 2,3-dichloro-N’-hydroxybenzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenecarboximidamide derivatives.

Scientific Research Applications

2,3-dichloro-N’-hydroxybenzenecarboximidamide finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N’-hydroxybenzenecarboximidamide
  • 2,3-dichloro-N’-methoxybenzenecarboximidamide
  • 2,3-dichloro-N’-hydroxybenzamide

Uniqueness

2,3-dichloro-N’-hydroxybenzenecarboximidamide is unique due to the specific positioning of chlorine atoms and the hydroxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOPCNCEDLBYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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